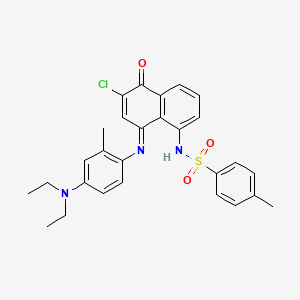

4,4'-Dinonadecyl-2,2'-bipyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4’-Dinonadecyl-2,2’-bipyridine is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound is distinguished by the presence of long nonadecyl chains attached to the 4 and 4’ positions of the bipyridine core. The molecular formula for 4,4’-Dinonadecyl-2,2’-bipyridine is C48H82N2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dinonadecyl-2,2’-bipyridine typically involves the coupling of 4,4’-dibromo-2,2’-bipyridine with nonadecyl Grignard reagents. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF). The reaction conditions include:

Temperature: Room temperature to reflux conditions.

Catalyst: Palladium-based catalysts are commonly used.

Reaction Time: Several hours to ensure complete coupling.

Industrial Production Methods

Industrial production of 4,4’-Dinonadecyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle the increased volume.

Continuous Flow Systems: To maintain consistent reaction conditions and improve yield.

Purification: Techniques like recrystallization and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Dinonadecyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield bipyridine derivatives with altered electronic properties.

Substitution: Halogenation and alkylation reactions are common, where the nonadecyl chains can be modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like alkyl halides.

Major Products

Oxidation Products: N-oxides of 4,4’-Dinonadecyl-2,2’-bipyridine.

Reduction Products: Reduced bipyridine derivatives.

Substitution Products: Halogenated or alkylated bipyridine compounds.

Applications De Recherche Scientifique

4,4’-Dinonadecyl-2,2’-bipyridine has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential in biological assays and as a probe for studying cellular processes.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mécanisme D'action

The mechanism of action of 4,4’-Dinonadecyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The long nonadecyl chains enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4’-Dinonyl-2,2’-bipyridine

- 4,4’-Dihexadecyl-2,2’-bipyridine

- 4,4’-Dioctadecyl-2,2’-bipyridine

Uniqueness

4,4’-Dinonadecyl-2,2’-bipyridine is unique due to its long nonadecyl chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s solubility in nonpolar solvents and its ability to form stable complexes with metal ions. Compared to shorter-chain bipyridines, 4,4’-Dinonadecyl-2,2’-bipyridine exhibits improved performance in applications requiring high lipophilicity and stability.

Propriétés

Numéro CAS |

70268-37-0 |

|---|---|

Formule moléculaire |

C48H84N2 |

Poids moléculaire |

689.2 g/mol |

Nom IUPAC |

4-nonadecyl-2-(4-nonadecylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C48H84N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45-39-41-49-47(43-45)48-44-46(40-42-50-48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-44H,3-38H2,1-2H3 |

Clé InChI |

FPDATYCHYWXWJW-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)

![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)

![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)

![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)

![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)